3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
Description
3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine is a fluorinated biphenyl amine derivative characterized by electron-withdrawing substituents (3,5-difluoro and 3'-trifluoromethoxy groups) on its aromatic rings. These substituents confer distinct electronic and steric properties, making the compound valuable in pharmaceutical and materials science research.
Properties
IUPAC Name |
2,6-difluoro-4-[3-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-10-5-8(6-11(15)12(10)19)7-2-1-3-9(4-7)20-13(16,17)18/h1-6H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLDGBAIHVKXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C(=C2)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197260 | |
| Record name | 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867288-01-5 | |
| Record name | 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867288-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of boron reagents with halogenated biphenyl compounds under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine (CAS 867288-00-4)
- Molecular Formula: C₁₃H₁₁F₂NO
- Molecular Weight : 235.23 g/mol
- Key Features :
2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
- Key Features: Additional fluorine atoms at positions 2 and 6 on the biphenyl ring.
3',4'-Difluoro-[1,1'-biphenyl]-4-amine (CAS 1184136-90-0)
Functional Analogues
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine Hydrochloride
- Key Features: Replaces trifluoromethoxy (-OCF₃) with trifluoromethyl (-CF₃).
2-[(3,5-Difluoro-3'-methoxy-1,1'-biphenyl-4-yl)amino]nicotinic Acid
Comparative Analysis
Electronic and Steric Properties
- Electron-Withdrawing Effects :
Physicochemical Properties
- Solubility: Fluorinated biphenyl amines are typically lipophilic, with solubility enhanced in organic solvents (e.g., DMSO, ethanol) . Trifluoromethoxy substitution increases hydrophobicity compared to methoxy analogs .
- Thermal Stability : Fluorine and -OCF₃ groups enhance thermal stability, making these compounds suitable for high-temperature synthetic processes .
Biological Activity
3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine (CAS No. 867288-01-5) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of two fluorine atoms and a trifluoromethoxy group, which significantly enhance its chemical stability and reactivity. This article explores its biological activity, focusing on its interactions with molecular targets and potential therapeutic applications.
- Molecular Formula : C13H8F5NO
- Molecular Weight : 289.2 g/mol
- Structural Features : The compound consists of two interconnected benzene rings with specific substitutions that influence its biological properties. The fluorine atoms increase lipophilicity and binding affinity to biological targets, while the trifluoromethoxy group contributes to its stability in various environments .
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways through interactions with specific receptors and enzymes. Research indicates that the compound can act as a positive allosteric modulator for certain nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and sensory gating .
Interaction with Molecular Targets
The presence of fluorine atoms enhances binding affinity to these targets, making the compound a potent modulator in biological systems. The trifluoromethoxy group also plays a critical role in stabilizing the molecule during interactions with proteins and enzymes, potentially leading to enhanced therapeutic effects.
Biological Activity Overview
Research findings indicate that this compound exhibits several biological activities:
- Modulation of Receptor Activity : It has been shown to enhance the activity of α7 nAChRs, which are involved in neurotransmission and cognitive processes.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and hepatic cancer (HepG2) cells. The mechanism involves inhibition of tubulin polymerization, leading to disrupted cellular functions and apoptosis .
- Antimicrobial Properties : Some studies have indicated potential activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Data Table: Summary of Biological Activities
Case Studies
- Cognitive Enhancement Studies : In vitro studies demonstrated that this compound could restore impaired sensory gating in models of cognitive dysfunction by modulating nAChR activity. This suggests potential applications in treating neurodegenerative diseases or cognitive impairments .
- Cancer Treatment Research : A study evaluated the compound's effects on tubulin dynamics in cancer cells, revealing that it induces proteasome-mediated degradation of tubulin, which could be leveraged for therapeutic interventions against tumors resistant to conventional therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
